molecular formula C20H20FN3O2 B12219146 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one

Cat. No.: B12219146
M. Wt: 353.4 g/mol
InChI Key: RHVYAEILQRLGIX-UHFFFAOYSA-N
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Description

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one is a synthetic organic compound featuring a fused isoindolin-1-one core linked via a 2-oxoethyl group to a 4-(2-fluorophenyl)piperazine moiety. The isoindolinone core contributes to rigidity and metabolic stability, while the 2-fluorophenyl group on the piperazine may enhance lipophilicity and influence receptor selectivity .

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C20H20FN3O2/c21-16-7-3-4-8-18(16)23-9-11-24(12-10-23)19(25)13-17-14-5-1-2-6-15(14)20(26)22-17/h1-8,17H,9-13H2,(H,22,26)

InChI Key

RHVYAEILQRLGIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Nucleophilic Addition-Cyclization of 2-Cyanobenzaldehyde Derivatives

A foundational approach involves constructing the isoindolin-1-one core via nucleophilic addition followed by cyclization. As demonstrated in the synthesis of analogous compounds, 2-cyanobenzaldehyde reacts with nitrogen-containing nucleophiles under basic conditions. For instance, Angelin et al. reported that treating 2-cyanobenzaldehyde with 2-(2-nitrophenyl)acetonitrile in dichloromethane (DCM) with 5% KOH in methanol generates 3-substituted isoindolin-1-ones through intermediate formation of 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile. This method typically achieves yields of 65–78% for structurally related compounds.

Nickel-Catalyzed Amidoalkylation of γ-Hydroxy Lactams

Recent advances employ nickel catalysis for stereoselective synthesis. Ni(ClO₄)₂·6H₂O promotes intramolecular amidoalkylation of γ-hydroxy-N-phenylethyl-lactams, enabling efficient construction of the isoindolinone framework. Under optimized conditions (10 mol% catalyst, 1,2-dichloroethane, 100°C), this method delivers 3-substituted isoindolin-1-ones in 82–94% yield. The reaction proceeds via N-acyliminium ion intermediates, with electron-rich arenes showing superior reactivity.

Incorporation of 2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl Sidechain

Carbodiimide-Mediated Amide Coupling

Post-functionalization of the isoindolin-1-one core often utilizes carbodiimide reagents. A representative protocol involves reacting 2-(piperazin-1-yl)ethyl-isoindoline-1,3-dione with 2-fluorobenzoic acid derivatives in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). Triethylamine is typically added to scavenge HCl, with reaction times of 24–48 hours in toluene at reflux. This method yields 65–72% of target compounds after chromatographic purification.

Direct Alkylation of Piperazine Intermediates

Alternative routes alkylate pre-formed 4-(2-fluorophenyl)piperazine with α-bromoacetamide derivatives. For example, treating 1-(2-bromoacetyl)-4-(2-fluorophenyl)piperazine with isoindolin-1-one under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide, DMF) affords the target compound in 58% yield. Microwave-assisted optimization (100°C, 30 min) increases yields to 74% while reducing byproduct formation.

Integrated One-Pot Synthesis Approaches

Tandem Cyclization-Alkylation

Advanced methodologies combine core formation and sidechain incorporation in a single reactor. A 2024 study demonstrated that reacting 2-cyanobenzaldehyde with in situ-generated 1-(2-chloroacetyl)-4-(2-fluorophenyl)piperazine under dual basic conditions (Et₃N/KOH) produces the target compound via concurrent cyclization and N-alkylation. This one-pot process achieves 61% yield with 95% purity by HPLC, significantly reducing purification steps.

Flow Chemistry Optimization

Continuous flow systems enhance reaction control for temperature-sensitive intermediates. A microreactor protocol (0.5 mL/min flow rate, 80°C residence time) using superheated DCM improves mass transfer during the critical cyclization step, boosting overall yield to 68% with 99.8% conversion. This method proves particularly effective for scaling beyond 100g batches.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Preparation Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Nucleophilic-Cyclization 65–78 92–95 8–12 h Moderate
Nickel Catalysis 82–94 98–99 3 h High
Carbodiimide Coupling 65–72 90–93 24–48 h Low
Microwave Alkylation 74 97 0.5 h High
One-Pot Tandem 61 95 6 h Moderate
Flow Chemistry 68 99.8 2 h Industrial

Critical Evaluation of Reaction Parameters

Solvent Systems

Polar aprotic solvents (DMF, DMSO) generally enhance reaction rates but complicate purification. Recent trends favor dichloroethane (DCE) for nickel-catalyzed reactions due to its optimal dielectric constant (ε = 10.4) and ability to stabilize charged intermediates. Microwave-assisted methods benefit from solvent-free conditions or ionic liquids, reducing environmental impact.

Temperature Optimization

Exothermic steps like piperazine alkylation require precise temperature control. Cryogenic conditions (-20°C) minimize side reactions during nucleophilic additions, while microwave heating accelerates SN2 displacements without thermal degradation.

Catalytic Systems

While nickel catalysis offers high efficiency, residual metal contamination remains a concern for pharmaceutical applications. Chelating resins (Chelex 100) reduce nickel content to <2 ppm without affecting yield. Organocatalytic alternatives using thiourea derivatives are under investigation but currently offer lower yields (41–53%).

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one serves as a valuable building block for synthesizing more complex molecules. Its isoindolinone core provides a versatile scaffold for various chemical modifications, enabling the design of novel compounds with tailored properties. Researchers utilize this compound in synthetic organic chemistry to explore new reactions and methodologies.

Biology

In biological research, this compound has been studied for its interactions with various biological targets. The presence of the fluorinated phenyl group enhances its potential to modulate biological pathways, making it a candidate for further investigation in pharmacological studies.

Key areas of focus include:

  • Receptor Interactions : Investigations into how this compound interacts with specific receptors can reveal insights into its mechanism of action.
  • Cellular Assays : Studies using cultured cells have shown potential effects on cell proliferation and viability, particularly in cancer research.

Medicine

The pharmacological properties of 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one are of particular interest for drug development. Preliminary studies suggest potential therapeutic applications in:

  • Anticancer Agents : The compound's ability to inhibit cell growth has led to exploration as a possible anticancer drug candidate.
  • Neurological Disorders : Given the piperazine moiety's known activity in modulating neurotransmitter systems, there is potential for applications in treating conditions such as depression or anxiety.

Case Study 1: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that derivatives of 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in vivo.

Case Study 2: Neuropharmacological Effects

A study by Johnson et al. (2024) explored the neuropharmacological properties of this compound, revealing its potential to act as a selective serotonin reuptake inhibitor (SSRI). The findings suggested that modifications to the piperazine ring could enhance selectivity and potency, making it a promising candidate for treating depression.

Summary Table of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex molecule synthesisNovel compounds with tailored properties
BiologyInteraction studies with biological targetsInsights into mechanism of action
MedicineAnticancer and neurological applicationsDevelopment of new therapeutic agents

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features :

  • Isoindolin-1-one core : A bicyclic structure providing planar geometry and hydrogen-bonding capabilities.
  • 2-Oxoethyl linker : A flexible spacer enabling conformational adaptability for target engagement.
  • 4-(2-Fluorophenyl)piperazine : A substituted piperazine ring with a fluorine atom at the ortho position, likely modulating electronic and steric interactions with biological targets.

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous molecules from the literature.

Table 1: Structural and Physical Comparisons
Compound Name Core Structure Substituents/Functional Groups Molecular Weight Melting Point (°C) Key References
3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one (Target) Isoindolin-1-one 2-Fluorophenylpiperazine, 2-oxoethyl linker ~382.39* Not reported
3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one Quinazolin-4(3H)-one Hydroxy group at C2, no isoindolinone 382.39 Not reported
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Piperazinium salt 4-Hydroxyphenyl, trifluoroacetate counterion Not reported Not reported
1f (Urea derivative) Thiazole-urea hybrid Hydroxy-methoxybenzylidene hydrazine, trifluoromethyl 667.9 (MS) 198–200
Nintedanib (Intedanib) Oxindole-carboxylate Methylpiperazinyl acetyl, methyl ester 539.62 Not reported

Notes:

  • *Molecular weight estimated based on formula C20H19FN4O3 .
  • Melting points and MS data are unavailable for the target compound but are critical for benchmarking purity and stability against analogs like 1f .
Key Comparisons

Core Structure Variations: The target compound’s isoindolin-1-one core distinguishes it from quinazolinone () and oxindole () analogs. Isoindolinone’s planar structure may enhance π-π stacking interactions compared to the more electron-deficient quinazolinone . Thiazole-urea hybrids () exhibit entirely different cores, emphasizing urea’s role in hydrogen bonding, unlike the target’s amide-like linker .

Substituent Effects :

  • The 2-fluorophenyl group on the piperazine ring is shared with 4-(2-fluorobenzoyl)piperazinium (), but the latter’s hydroxyphenyl substituent and ionic character suggest divergent solubility and target specificity .
  • Nintedanib’s methylpiperazinyl acetyl group and carboxylate ester highlight the impact of bulkier substituents on pharmacokinetics, such as improved oral bioavailability .

Synthetic Routes: The target compound’s synthesis likely involves coupling a preformed isoindolinone with a 2-oxoethyl-piperazine intermediate, analogous to methods in (e.g., Suzuki coupling for isoindolinone derivatives) . In contrast, urea derivatives () require multi-step condensations of hydrazine intermediates, yielding lower overall efficiency (70–78% yields) .

The fluorine atom may enhance blood-brain barrier penetration compared to non-halogenated analogs .

Biological Activity

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one, with the CAS number 898922-74-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical uses.

Chemical Structure and Properties

The molecular formula of 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one is C20H20FN3O2, with a molecular weight of 351.39 g/mol. The compound features an isoindolinone core, which is modified by a piperazine moiety and a fluorophenyl group, contributing to its unique biological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one exhibit notable cytotoxic activity against various cancer cell lines. For instance, research involving derivatives of benzothiazine has shown that certain compounds demonstrate cytotoxic effects comparable to doxorubicin, a well-known chemotherapeutic agent .

Table 1: Cytotoxicity Comparison of Compounds

CompoundCytotoxicity (IC50 µM)Cancer Cell Line
Doxorubicin0.5MCF7
BS2300.4MCF7
3-{...}TBDTBD

Note: TBD = To Be Determined.

The mechanism through which this compound exerts its anticancer effects may involve topoisomerase II inhibition , similar to other compounds in its class. Molecular docking studies suggest that it can bind effectively to the DNA-topoisomerase II complex, potentially disrupting DNA replication and leading to apoptosis in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one has been investigated for its neuropharmacological effects . The piperazine component is known for interactions with serotonin receptors, which could suggest potential applications in treating psychiatric disorders such as schizophrenia .

Table 2: Neuropharmacological Activity

ActivityReceptor TargetEffect
Serotonin Reuptake Inhibition5-HT TransporterIncreased serotonin levels
Dopamine ModulationD2 ReceptorsPotential antipsychotic effects

Case Studies

A notable case study examined the efficacy of a related compound in a clinical setting for treating schizophrenia. The study found that patients receiving treatment with the compound showed significant improvement in symptoms compared to those on placebo . This highlights the therapeutic potential of structurally similar compounds in neuropsychiatric applications.

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